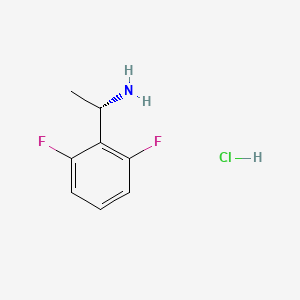

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2,6-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZUBPXSPPADIL-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681085 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217473-52-3, 1309598-68-2 | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(2,6-Difluorophenyl)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a prominent and efficient synthesis pathway for (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The core of this synthesis lies in the asymmetric reductive amination of 2',6'-difluoroacetophenone, a method widely recognized for its efficacy in producing enantiomerically pure amines.

Core Synthesis Pathway: Asymmetric Reductive Amination

The primary route to obtaining this compound involves the direct asymmetric reductive amination of 2',6'-difluoroacetophenone. This one-pot reaction combines the ketone with an ammonia source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas. The use of a chiral phosphine ligand complexed with a transition metal, such as iridium, is crucial for achieving high enantioselectivity.

An alternative, though related, approach is the two-step process involving the initial formation and isolation of the imine from 2',6'-difluoroacetophenone, followed by its asymmetric hydrogenation using a chiral catalyst. However, the direct, one-pot reductive amination is often preferred for its operational simplicity and improved atom economy.

Below is a logical workflow of the synthesis process:

Quantitative Data Summary

The efficiency of the asymmetric reductive amination is highly dependent on the specific catalyst system and reaction conditions employed. Below is a summary of representative quantitative data for this transformation.

| Parameter | Value |

| Substrate | 2',6'-Difluoroacetophenone |

| Amine Source | Ammonia |

| Catalyst System | Iridium-based complex with chiral phosphine ligand |

| Hydrogen Pressure | Variable (e.g., 5-50 bar) |

| Temperature | Variable (e.g., 25-80 °C) |

| Enantiomeric Excess (ee) | Typically >95% |

| Yield | Generally high, often >90% |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of (S)-1-(2,6-difluorophenyl)ethanamine, followed by its conversion to the hydrochloride salt. This protocol is based on established methodologies for asymmetric reductive amination.

Step 1: Asymmetric Reductive Amination of 2',6'-Difluoroacetophenone

-

Catalyst Preparation (in-situ): In a suitable glovebox, a pressure reactor is charged with a transition metal precursor (e.g., an iridium complex) and a chiral phosphine ligand in a degassed solvent (e.g., methanol or toluene). The mixture is stirred to form the active catalyst.

-

Reaction Setup: To the activated catalyst solution, 2',6'-difluoroacetophenone and a source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia) are added.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature for a specified time until the reaction is complete (monitored by techniques such as GC or HPLC).

-

Work-up: Upon completion, the reactor is cooled and the pressure is carefully released. The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over a suitable drying agent (e.g., sodium sulfate), filtered, and the solvent is removed in vacuo to yield the crude (S)-1-(2,6-difluorophenyl)ethanamine.

-

Purification: The crude amine can be purified by distillation under reduced pressure to obtain the pure free base.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: The purified (S)-1-(2,6-difluorophenyl)ethanamine is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether).

-

Acidification: A solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) is added dropwise to the amine solution with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitated solid is collected by filtration, washed with a small amount of the solvent, and dried under vacuum to yield this compound as a crystalline solid.

Alternative Biocatalytic Pathway

An increasingly attractive alternative to metal-catalyzed synthesis is the use of biocatalysts, such as transaminases. This "green chemistry" approach offers high enantioselectivity under mild reaction conditions.

In this pathway, a suitable transaminase enzyme facilitates the transfer of an amino group from a donor molecule (such as isopropylamine) to 2',6'-difluoroacetophenone, yielding the desired (S)-chiral amine with high optical purity. The resulting amine can then be converted to its hydrochloride salt as described previously. This method avoids the use of heavy metals and high pressures, making it an environmentally benign option.

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-1-(2,6-difluorophenyl)ethanamine hydrochloride. It includes available data, general experimental protocols for its synthesis and analysis, and a workflow for its preparation and characterization. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Physical Properties

This compound is a chiral amine salt that serves as a key building block in the synthesis of various pharmaceutical compounds. Its fluorinated phenyl ring makes it a subject of interest for creating analogues of drug candidates, particularly those targeting the central nervous system or inflammatory pathways.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethan-1-amine;hydrochloride | N/A |

| CAS Number | 1217473-52-3 | [2][3] |

| Molecular Formula | C₈H₁₀ClF₂N | [4] |

| Molecular Weight | 193.62 g/mol | [4] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Solubility | Data not publicly available. Amine hydrochlorides are generally more water-soluble than their free base counterparts.[5] | N/A |

| Storage Conditions | Store at room temperature under an inert atmosphere. | [1] |

Note: Specific quantitative data for melting point, boiling point, and solubility are not consistently reported in publicly available literature and databases.

Experimental Protocols

2.1. Representative Synthesis

The synthesis of this compound can be envisioned as a two-step process: first, the asymmetric reductive amination of the prochiral ketone, 2',6'-difluoroacetophenone, followed by the formation of the hydrochloride salt.

Step 1: Asymmetric Reductive Amination of 2',6'-Difluoroacetophenone

This step is crucial for establishing the desired (S)-stereochemistry. Biocatalytic methods using transaminases or chemical methods with a chiral auxiliary or catalyst can be employed. A biocatalytic approach is outlined here due to its high enantioselectivity.

-

Materials:

-

2',6'-Difluoroacetophenone

-

(S)-selective ω-transaminase

-

Amine donor (e.g., Isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent (e.g., DMSO for substrate dissolution)

-

-

Procedure:

-

A buffered solution containing the (S)-selective ω-transaminase, PLP, and the amine donor is prepared.

-

2',6'-Difluoroacetophenone is dissolved in a minimal amount of a compatible organic solvent like DMSO and added to the reaction mixture.

-

The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

The reaction progress and enantiomeric excess of the product are monitored by chiral HPLC or GC.

-

Upon completion, the enzyme is removed (e.g., by centrifugation or filtration).

-

The aqueous phase is basified (e.g., with NaOH) to deprotonate the amine product.

-

The (S)-1-(2,6-difluorophenyl)ethanamine free base is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude free base.

-

Step 2: Hydrochloride Salt Formation

-

Materials:

-

(S)-1-(2,6-difluorophenyl)ethanamine (free base)

-

Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol)

-

Anhydrous hydrochloric acid solution (e.g., HCl in dioxane or diethyl ether) or HCl gas

-

-

Procedure:

-

The crude (S)-1-(2,6-difluorophenyl)ethanamine free base is dissolved in a minimal amount of the chosen anhydrous solvent.[6]

-

The solution is cooled in an ice bath.

-

Anhydrous HCl solution is added dropwise with stirring until precipitation is complete, or anhydrous HCl gas is bubbled through the solution.[6] The pH can be monitored to be slightly acidic.

-

The resulting precipitate, this compound, is collected by filtration.

-

The solid is washed with a small amount of cold, anhydrous solvent to remove any remaining impurities.

-

The product is dried under vacuum to yield the final hydrochloride salt.

-

2.2. Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for the characterization and quality control of this compound.

2.2.1. Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC)

To determine the enantiomeric purity, chiral HPLC or SFC is the method of choice. Polysaccharide-based or crown-ether-based chiral stationary phases are often effective for separating primary amines.[7][8]

-

General HPLC/SFC Method Parameters:

-

Chiral Stationary Phase: A polysaccharide-based column (e.g., Chiralpak series) or a crown ether-based column.

-

Mobile Phase (HPLC): Typically a normal phase eluent such as a mixture of hexane/isopropanol or hexane/ethanol, often with a basic additive (e.g., diethylamine) to improve peak shape.

-

Mobile Phase (SFC): Carbon dioxide with a polar co-solvent like methanol, and an acidic or basic additive to aid in elution and improve peak shape.[2]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

2.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons, and a broad signal for the amine protons (which may exchange with a deuterated solvent). In the hydrochloride salt, the amine protons (-NH₃⁺) may appear as a broader, more downfield signal compared to the free base.

-

¹³C NMR: Distinct signals for the methyl, methine, and aromatic carbons are expected. The carbons attached to the fluorine atoms will show characteristic C-F coupling.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms on the phenyl ring.

-

Solvent: A deuterated solvent in which the salt is soluble, such as DMSO-d₆ or D₂O, would be appropriate.[9]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the hydrochloride salt would be characterized by a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the stretching of the ammonium (-NH₃⁺) group.[5] This is a key feature that distinguishes it from the free amine. Other expected bands include C-H, C=C (aromatic), and C-F stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) in positive ion mode would be suitable. The mass spectrum would show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₈H₁₀F₂N.

-

Visualized Workflow

As no specific signaling pathway or biological interaction data is available for this compound, the following diagram illustrates a general workflow for its synthesis and characterization, which is a critical logical relationship for the target audience.

Caption: Synthesis and Analysis Workflow.

Safety Information

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, related compounds are classified with certain hazards. General safety precautions for handling this type of chemical should be observed.

-

Hazard Statements (General for similar compounds): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][11]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

References

- 1. This compound [myskinrecipes.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. This compound | CAS:1217473-52-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. columnex.com [columnex.com]

- 9. researchgate.net [researchgate.net]

- 10. aaronchem.com [aaronchem.com]

- 11. combi-blocks.com [combi-blocks.com]

In-Depth Technical Guide: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a stereocenter and a difluorinated phenyl ring, makes it a valuable building block for the synthesis of complex pharmaceutical compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This guide provides a summary of the available technical information for this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of an ethanamine backbone with a 2,6-difluorophenyl group attached to the chiral carbon atom. The amine group is protonated to form the hydrochloride salt.

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific, experimentally determined quantitative data for several key properties of this compound. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |

| Molecular Weight | 193.62 g/mol | [1][3] |

| CAS Number | 1217473-52-3 | [4] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | |

| ¹H NMR Data | Not available | |

| ¹³C NMR Data | Not available | |

| Crystallographic Data | Not available |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and NMR spectra is a significant limitation. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Synthesis and Experimental Protocols

General Asymmetric Synthesis Workflow

A plausible synthetic route would involve the asymmetric reduction of 1-(2,6-difluorophenyl)ethan-1-one. This transformation is often achieved using a chiral catalyst. The resulting chiral amine would then be treated with hydrochloric acid to yield the hydrochloride salt.

Caption: Generalized workflow for the asymmetric synthesis of a chiral amine.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[5] The presence and specific orientation of the amine group allow for further chemical modifications and the construction of more complex molecules. The difluorophenyl moiety is often incorporated into drug candidates to enhance their pharmacological properties.[5]

While this compound is used in medicinal chemistry, no specific signaling pathways or detailed biological experimental workflows in which it is a key component are documented in publicly accessible literature. Its role is primarily as an intermediate in the synthesis of larger, biologically active molecules.

Conclusion

This compound is a valuable chiral intermediate for the pharmaceutical industry. While its basic molecular properties are known, there is a notable absence of detailed, publicly available experimental data, including physicochemical constants, spectral analyses, and crystallographic information. Researchers working with this compound should anticipate the need for thorough in-house characterization. The development and publication of a comprehensive dataset for this and similar building blocks would be of great benefit to the scientific community.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. This compound | CAS:1217473-52-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 3. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | C8H10ClF2N | CID 52991922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE-HCl | 1217473-52-3 [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

Unraveling the Functional Profile of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a concise summary of the available information on the mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride. While comprehensive biological data on this specific compound is limited in publicly accessible literature, this document synthesizes the current understanding of its potential pharmacological role and its established utility in medicinal chemistry.

Executive Summary

This compound is a chiral amine that has been identified as a potential selective serotonin reuptake inhibitor (SSRI).[1] This proposed mechanism suggests its potential for development as an antidepressant or anxiolytic agent. However, its predominant and well-documented application is as a key chiral building block in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[2] Due to the proprietary nature of early-stage drug development, detailed in-vivo and in-vitro data, including binding affinities, efficacy, and comprehensive experimental protocols for this specific molecule, are not widely available.

Hypothesized Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of the serotonin transporter (SERT).[1] As a selective serotonin reuptake inhibitor (SSRI), it is proposed to bind to SERT, blocking the reabsorption of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron. This action leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.

The general signaling pathway for an SSRI is depicted below:

Quantitative Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative data for this compound, such as binding affinities (Ki, IC50) for the serotonin transporter or efficacy (EC50) in functional assays. This information is likely proprietary to organizations that have synthesized or evaluated the compound for therapeutic potential.

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of this compound are not publicly available. However, standard methodologies for characterizing a potential SSRI would include:

-

Radioligand Binding Assays: To determine the binding affinity of the compound for the serotonin transporter (SERT), as well as for other monoamine transporters (e.g., dopamine transporter (DAT) and norepinephrine transporter (NET)) to establish selectivity. A typical protocol would involve incubating varying concentrations of the test compound with cell membranes expressing the transporter of interest and a specific radioligand.

-

In Vitro Reuptake Assays: To measure the functional inhibition of serotonin reuptake. This is often performed using synaptosomes or cultured cells that express SERT. The assay quantifies the uptake of radiolabeled serotonin in the presence and absence of the test compound to determine its IC50 value.

-

In Vivo Microdialysis: In animal models, microdialysis in specific brain regions (e.g., hippocampus, prefrontal cortex) can be used to measure extracellular serotonin levels following administration of the compound, providing evidence of its in vivo target engagement.

The general workflow for screening a potential SSRI is outlined below:

Application in Pharmaceutical Synthesis

The primary established role of this compound is as a chiral intermediate in organic synthesis.[2] Its stereospecificity is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance metabolic stability and brain penetration of the final compound, making it a valuable starting material for CNS drug discovery programs.[2]

Conclusion

This compound is a compound of interest due to its potential as a selective serotonin reuptake inhibitor. While its direct therapeutic application is not yet established, its hypothesized mechanism of action aligns with a well-understood class of antidepressant and anxiolytic drugs. The lack of public data on its biological activity underscores the gap between its use as a synthetic tool and its characterization as a potential therapeutic agent. Its principal current value lies in its role as a specialized chiral building block for the creation of novel CNS-active compounds. Further research and disclosure of preclinical data would be necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Chiral Building Block with Undisclosed Potential

Despite its availability from various chemical suppliers, a comprehensive review of scientific literature reveals a significant lack of detailed public information on the synthesis, biological activity, and specific applications of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride. This chiral amine is primarily cataloged as a building block for research and development, particularly in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. Its structural features, however, suggest potential utility in the development of novel therapeutic agents, particularly those targeting the central nervous system.

This technical guide aims to provide a summary of the available information on this compound, drawing inferences from the broader context of fluorinated phenethylamines and chiral synthesis. Due to the absence of specific published studies on this compound, this review will focus on its chemical properties, potential synthetic routes based on analogous compounds, and the predicted impact of its structural motifs on pharmacological activity.

Chemical and Physical Properties

A compilation of data from various chemical suppliers provides the fundamental properties of this compound. While experimental data such as melting point, boiling point, and density are not consistently reported across sources, the core chemical identifiers are well-established.

| Property | Value | Source |

| CAS Number | 1309598-68-2 | Multiple Suppliers |

| Molecular Formula | C₈H₁₀ClF₂N | Multiple Suppliers |

| Molecular Weight | 193.62 g/mol | Multiple Suppliers |

| Synonyms | (S)-alpha-Methyl-2,6-difluorobenzylamine hydrochloride | Multiple Suppliers |

| SMILES | C--INVALID-LINK--N.Cl | PubChem |

| InChI | InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | PubChem |

Synthesis and Chirality

The defining characteristic of this compound is its chirality, with the (S)-enantiomer specified. The synthesis of enantiomerically pure amines is a critical aspect of modern medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

While no specific, detailed experimental protocol for the synthesis of this exact compound is publicly available in peer-reviewed literature, the general approaches to synthesizing chiral α-methylbenzylamines are well-documented. These methods often involve either the resolution of a racemic mixture or an asymmetric synthesis.

A potential logical workflow for its synthesis, based on common organic chemistry principles, is outlined below.

Caption: A potential asymmetric synthesis route to the target compound.

Alternatively, a resolution-based method could be employed.

Caption: A plausible resolution-based synthesis of the title compound.

Potential Biological Activity and Applications

The biological activity of this compound has not been reported in the scientific literature. However, its structural similarity to other biologically active phenethylamines suggests potential areas of interest for researchers.

The phenethylamine backbone is a common scaffold in many psychoactive compounds and central nervous system (CNS) active drugs. The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is very strong and can block sites of metabolism, potentially increasing the half-life of a drug.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier.

-

Receptor Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially influencing how the molecule interacts with biological targets.

Given these general principles, this compound and its derivatives could be investigated for activity at various CNS receptors, such as serotonin, dopamine, and norepinephrine transporters and receptors. The 2,6-difluoro substitution pattern is of particular interest as it can induce significant conformational changes and alter the pKa of the amine group, which can have a profound impact on biological activity.

Future Directions

The lack of public data on this compound presents an opportunity for further research. Key areas for investigation would include:

-

Development and publication of a detailed and optimized synthesis protocol. This would be of significant value to the medicinal chemistry community.

-

Pharmacological profiling. Screening this compound and its derivatives against a panel of CNS targets would be a logical first step in identifying any potential therapeutic applications.

-

Structure-Activity Relationship (SAR) studies. The synthesis and evaluation of analogs with different substitution patterns on the phenyl ring or modifications to the ethylamine side chain could provide valuable insights into the key structural features required for any observed biological activity.

An In-depth Technical Guide to (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride: From Discovery to Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride has emerged as a critical chiral building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a stereocenter and a difluorinated phenyl ring, make it a valuable synthon for the development of highly specific and potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors for the treatment of neuropathic pain and inflammatory diseases. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

Chiral amines are fundamental components of a vast array of pharmaceuticals, with their specific stereochemistry often being crucial for biological activity and safety. Among these, this compound has garnered significant attention as a key intermediate in the synthesis of complex drug molecules. The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This guide delves into the history, synthesis, and application of this important chiral amine.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethan-1-amine hydrochloride | N/A |

| Molecular Formula | C₈H₁₀ClF₂N | N/A |

| Molecular Weight | 193.62 g/mol | N/A |

| CAS Number | 1217473-52-3, 1309598-68-2 | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >97% | N/A |

History and Discovery

While a singular definitive "discovery" paper for this compound is not readily apparent in the public domain, its emergence is intrinsically linked to the broader development of chiral synthesis methodologies and the increasing use of fluorinated motifs in drug design. Patents dating back to the late 1980s describe processes for producing related phenylalkylamines, indicating a growing interest in this class of compounds for pharmaceutical applications. The specific (S)-enantiomer with the 2,6-difluoro substitution pattern likely gained prominence with the advancement of asymmetric synthesis techniques, particularly enzymatic resolutions and asymmetric catalysis, which made its efficient and scalable production feasible. Its value as a building block became evident as researchers sought to synthesize novel kinase inhibitors with improved potency and selectivity.

Synthesis and Manufacturing

The synthesis of this compound with high enantiomeric purity is crucial for its use in pharmaceutical development. Asymmetric synthesis, particularly through enzymatic kinetic resolution or asymmetric reduction of a corresponding ketone, is the preferred method.

Asymmetric Synthesis via Transamination

One of the most efficient methods for producing chiral amines is through the use of ω-transaminase (ω-TA) enzymes. These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate with high stereoselectivity.

Experimental Protocol: Conceptual Asymmetric Synthesis using ω-Transaminase

The following protocol is a conceptual representation based on established methods for analogous compounds, as a specific detailed protocol for the title compound is not publicly available.

Objective: To synthesize (S)-1-(2,6-difluorophenyl)ethanamine from 1-(2,6-difluorophenyl)ethan-1-one.

Materials:

-

1-(2,6-difluorophenyl)ethan-1-one (prochiral ketone)

-

(S)-selective ω-transaminase

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

-

Organic solvent (e.g., DMSO)

-

Hydrochloric acid (for salt formation)

-

Organic extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, the buffer solution, PLP, and the (S)-selective ω-transaminase are combined.

-

The prochiral ketone, 1-(2,6-difluorophenyl)ethan-1-one, is dissolved in a minimal amount of a compatible organic solvent like DMSO and added to the reaction mixture.

-

The amine donor, isopropylamine, is added in excess to drive the reaction equilibrium towards the product.

-

The reaction mixture is incubated at an optimal temperature (typically 30-40 °C) with gentle agitation.

-

The reaction progress is monitored by a suitable analytical technique, such as chiral HPLC or GC, to determine the conversion and enantiomeric excess of the product.

-

Once the reaction reaches completion, the mixture is basified to deprotonate the amine product.

-

The (S)-1-(2,6-difluorophenyl)ethanamine is extracted from the aqueous phase using an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent and the solvent is removed under reduced pressure.

-

The resulting free amine is dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt.

-

The this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Drug Development

This compound is a key building block in the synthesis of kinase inhibitors, which are a major class of targeted therapeutics. Two notable examples are detailed below.

BMS-986176/LX-9211: An Adaptor Protein-2 Associated Kinase 1 (AAK1) Inhibitor

BMS-986176, also known as LX-9211, is a potent and selective inhibitor of Adaptor Protein-2 Associated Kinase 1 (AAK1) that has been investigated for the treatment of neuropathic pain.[1] AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis, a process involved in synaptic transmission and pain signaling.

Signaling Pathway:

AAK1 is involved in the regulation of the AP-2 complex, which is crucial for the endocytosis of various receptors at the neuronal synapse. By inhibiting AAK1, BMS-986176 is thought to modulate the signaling of pain-related receptors, thereby reducing the perception of neuropathic pain.

Caption: AAK1 signaling pathway and the inhibitory action of BMS-986176.

PF-06650833 (Zimlovisertib): An Interleukin-1 Receptor Associated Kinase 4 (IRAK4) Inhibitor

PF-06650833, also known as Zimlovisertib, is a selective inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key enzyme in the inflammatory signaling cascade.[2] It has been investigated for the treatment of various inflammatory and autoimmune diseases.

Signaling Pathway:

IRAK4 is a critical component of the Myddosome complex, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation, IRAK4 phosphorylates downstream targets, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines. PF-06650833 inhibits the kinase activity of IRAK4, thereby blocking this inflammatory cascade.

Caption: IRAK4 signaling pathway and the inhibitory action of PF-06650833.

Quantitative Data Summary

The following tables summarize key quantitative data for the drug candidates synthesized using (S)-1-(2,6-difluorophenyl)ethanamine as a building block.

Table 1: Potency of BMS-986176/LX-9211

| Parameter | Value | Reference |

| AAK1 IC₅₀ | 2 nM | [3] |

| Efficacy in Rat Diabetic Neuropathic Pain Model | Paw withdrawal latency increase at 0.3 and 3 mg/kg | [3] |

Table 2: Potency of PF-06650833 (Zimlovisertib)

| Parameter | Value | Reference |

| IRAK4 IC₅₀ | 7 nM | [4] |

| Inhibition of LPS-induced TNF-α in human whole blood (IC₅₀) | 26 nM | N/A |

Conclusion

This compound is a testament to the advances in asymmetric synthesis and the strategic use of fluorination in modern drug discovery. Its role as a key chiral building block for potent and selective kinase inhibitors like BMS-986176 and PF-06650833 highlights its importance in developing novel therapeutics for challenging diseases. This technical guide provides a foundational understanding of this valuable compound, offering insights into its synthesis, properties, and applications that will be beneficial for researchers and scientists in the pharmaceutical industry. As drug development continues to demand highly specific and effective molecules, the utility of well-designed chiral synthons like this compound is set to grow.

References

- 1. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

Spectroscopic Data and Analysis of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral amine of interest in pharmaceutical development due to its potential as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. A thorough understanding of its structure and purity is paramount, necessitating comprehensive spectroscopic analysis. This guide provides a summary of predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, outlines standard experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | br s | 3H | -NH₃⁺ |

| ~7.5 | m | 1H | Ar-H (para) |

| ~7.2 | m | 2H | Ar-H (meta) |

| ~4.6 | q | 1H | -CH(NH₃⁺)- |

| ~1.6 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (dd) | Ar-C (ortho, C-F) |

| ~132 (t) | Ar-C (para) |

| ~115 (t) | Ar-C (ipso) |

| ~112 (dd) | Ar-C (meta) |

| ~45 | -CH(NH₃⁺)- |

| ~20 | -CH₃ |

Note: dd = doublet of doublets, t = triplet, q = quartet, m = multiplet, br s = broad singlet. Coupling constants (J) are not predicted here but would be critical for definitive assignment in experimental data.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, Broad | N-H stretch (amine salt) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1620, ~1590 | Medium-Strong | C=C stretch (aromatic) |

| ~1470 | Medium | C-H bend (aliphatic) |

| ~1240, ~1030 | Strong | C-F stretch |

| ~780 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 157.08 | [M]⁺ (molecular ion of the free base) |

| 142.06 | [M - CH₃]⁺ |

| 115.04 | [M - C₂H₄N]⁺ |

Note: The mass spectrum is predicted for the free base (S)-1-(2,6-difluorophenyl)ethanamine. The hydrochloride salt would not typically be observed directly in most mass spectrometry ionization techniques.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube to a final volume of ~0.6-0.7 mL. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum using a pulse sequence such as a simple pulse-acquire (zg30).

-

Set appropriate parameters, including spectral width, number of scans (e.g., 8-16), acquisition time (~2-4 seconds), and relaxation delay (~1-5 seconds).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set appropriate parameters, including a wider spectral width, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a suitable relaxation delay.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like amines.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve a stable and strong signal for the analyte.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated with a known standard to ensure high mass accuracy.

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and verification of a chemical compound using multiple spectroscopic techniques.

Caption: Logical workflow for spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: Solubility and Stability of (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt with potential applications in pharmaceutical research and development. A thorough understanding of its solubility and stability is paramount for formulation development, ensuring bioavailability, and defining storage conditions. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability profile of this compound. Due to the limited availability of specific experimental data in public literature, this document presents detailed, industry-standard experimental protocols and illustrative data tables. These serve as a practical framework for researchers to generate and interpret data for this compound.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (1S)-1-(2,6-difluorophenyl)ethan-1-amine;hydrochloride |

| CAS Number | 1217473-52-3 |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

| Structure | (S)-enantiomer |

Solubility Profile

The hydrochloride salt form of (S)-1-(2,6-difluorophenyl)ethanamine is expected to enhance its aqueous solubility compared to the free base, a critical attribute for many pharmaceutical applications. The solubility is anticipated to be pH-dependent due to the presence of the primary amine.

Illustrative Aqueous Solubility Data

The following table provides an example of how to present aqueous solubility data. The values are hypothetical and should be determined experimentally.

| Solvent System (at 25°C) | pH | Illustrative Solubility (mg/mL) |

| 0.1 M HCl | 1.2 | > 50 |

| Acetate Buffer | 4.5 | 25 - 50 |

| Phosphate Buffer | 6.8 | 10 - 25 |

| Purified Water | ~7.0 | 15 - 30 |

| Phosphate Buffer | 7.4 | 5 - 15 |

Illustrative Organic Solvent Solubility Data

This table illustrates potential solubility in common organic solvents. Actual values must be experimentally determined.

| Solvent (at 25°C) | Illustrative Solubility (mg/mL) | Classification |

| Methanol | > 100 | Very Soluble |

| Ethanol | 50 - 100 | Freely Soluble |

| Dichloromethane | 1 - 10 | Sparingly Soluble |

| Acetone | 10 - 30 | Soluble |

| Acetonitrile | 5 - 15 | Soluble |

| Ethyl Acetate | < 1 | Slightly Soluble |

| n-Heptane | < 0.1 | Practically Insoluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound

-

Volumetric flasks, glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

pH meter

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Solvents: Purified water, pH buffers (1.2, 4.5, 6.8, 7.4), and selected organic solvents.

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant rate for a sufficient period (typically 24 to 48 hours) to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC method.

-

For aqueous solutions, measure the pH of the remaining saturated solution.

-

Perform the experiment in triplicate for each solvent system.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the chemical stability of a drug candidate is a critical step in development. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Illustrative Forced Degradation Data

The following table presents hypothetical results from a forced degradation study. The extent of degradation and the number of degradation products should be determined experimentally.

| Stress Condition | Time | Illustrative % Degradation | Illustrative No. of Degradants |

| Hydrolytic | |||

| 0.1 M HCl, 60°C | 24 h | < 5% | 1 |

| Purified Water, 60°C | 24 h | < 2% | 0 |

| 0.1 M NaOH, 60°C | 8 h | 10 - 20% | 2 |

| Oxidative | |||

| 3% H₂O₂, RT | 24 h | 5 - 15% | 2 |

| Photolytic | |||

| ICH Option 1 Light Exposure | - | < 5% | 1 |

| Thermal | |||

| 80°C, Dry Heat | 48 h | < 2% | 0 |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Solvents: Purified water, acetonitrile, methanol

-

Calibrated oven, photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD system, LC-MS system for peak identification

Procedure: A stock solution of the compound (e.g., 1 mg/mL) should be prepared. The study should include the compound in solution and as a solid.

-

Acid Hydrolysis:

-

Treat the compound solution with 0.1 M HCl.

-

Heat the solution (e.g., at 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Treat the compound solution with 0.1 M NaOH.

-

Maintain at room temperature or heat gently (e.g., 40°C) and collect samples at various time points.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat the compound solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Monitor the reaction over time (e.g., up to 24 hours).

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Separately, expose a solution of the compound to the same temperature.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

-

A control sample should be protected from light.

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use LC-MS to identify the mass of any significant degradation products.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion

The solubility and stability of this compound are fundamental parameters that dictate its development as a potential pharmaceutical agent. This guide provides the necessary experimental frameworks for researchers to systematically evaluate these properties. The equilibrium shake-flask method for solubility and a comprehensive forced degradation study for stability will yield the critical data required for formulation design, analytical method development, and regulatory submissions. While illustrative data has been provided, rigorous experimental work is essential to fully characterize this compound.

Methodological & Application

Application Notes and Protocols for Chiral Synthesis Using (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a valuable chiral building block in modern organic synthesis, particularly in the development of high-value active pharmaceutical ingredients (APIs). Its stereodefined structure, coupled with the presence of a difluorophenyl moiety, allows for the introduction of specific chirality and the modulation of physicochemical properties such as metabolic stability and binding affinity. These application notes provide detailed protocols for the use of this chiral amine in the synthesis of a key intermediate for a clinical-stage kinase inhibitor.

Application: Synthesis of a Chiral Amide Intermediate

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE is utilized as a key chiral synthon in the preparation of complex molecules. A prominent example is its application in the synthesis of Adaptor-Associated Kinase 1 (AAK1) inhibitors, such as BMS-986176/LX-9211, which are under investigation for the treatment of neuropathic pain. The amine serves as a crucial component for the construction of a chiral amide, a common structural motif in many biologically active compounds.

The primary application highlighted here is the N-acylation of (S)-1-(2,6-difluorophenyl)ethanamine to form a chiral acetamide derivative. This reaction serves as a foundational step in the multi-step synthesis of more complex drug candidates.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative N-acylation reaction of (S)-1-(2,6-difluorophenyl)ethanamine.

| Parameter | Value |

| Starting Material | (S)-1-(2,6-difluorophenyl)ethanamine |

| Acylating Agent | 2-Chloroacetyl chloride |

| Product | (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide |

| Yield | 95% |

| Enantiomeric Excess (ee%) | >99% (assumed from chiral starting material) |

| Reaction Time | 2 hours |

| Reaction Temperature | 0 °C to room temperature |

Experimental Protocols

This section provides a detailed methodology for the N-acylation of (S)-1-(2,6-difluorophenyl)ethanamine.

Protocol 1: Synthesis of (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide

This protocol details the N-acylation of the chiral amine with 2-chloroacetyl chloride to yield the corresponding chiral chloroacetamide, a versatile intermediate for further synthetic transformations.

Materials:

-

This compound

-

2-Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.5 equivalents) at room temperature.

-

Cool the resulting mixture to 0 °C using an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture via a dropping funnel over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Experimental Workflow for N-Acylation

The following diagram illustrates the general workflow for the synthesis of (S)-2-chloro-N-(1-(2,6-difluorophenyl)ethyl)acetamide.

Caption: General experimental workflow for the N-acylation of (S)-1-(2,6-difluorophenyl)ethanamine.

Application of (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride in Medicinal Chemistry

Introduction

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in modern medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics. Its unique structural features, including the chiral amine and the difluorinated phenyl ring, make it an invaluable starting material for the development of potent and selective kinase inhibitors. The presence of fluorine atoms can enhance metabolic stability and binding affinity of the final drug molecule. This document outlines the application of this compound in the synthesis of kinase inhibitors, providing detailed protocols and pharmacological data for researchers in drug discovery and development.

The primary application of this compound is in the synthesis of Anaplastic Lymphoma Kinase (ALK) and mesenchymal-epithelial transition factor (c-Met) inhibitors.[1][2] These kinases are key targets in oncology, particularly in the treatment of non-small cell lung cancer (NSCLC).[1][2] The (S)-enantiomer of the amine is crucial for the desired biological activity of the final inhibitor.[1]

Synthesis of Kinase Inhibitors

This compound serves as a key precursor for introducing the chiral (S)-1-(2,6-difluorophenyl)ethoxy moiety into the final inhibitor scaffold. This is typically achieved through a Mitsunobu reaction, where the corresponding alcohol, (S)-1-(2,6-difluorophenyl)ethanol, is coupled with a hydroxyl-substituted heterocyclic core. The hydrochloride salt of the amine can be readily converted to the free base and then to the alcohol for this reaction.

Experimental Workflow: Synthesis of a Crizotinib Analogue

The following diagram illustrates a representative synthetic workflow for a Crizotinib analogue, starting from this compound.

Key Experimental Protocol: Mitsunobu Reaction

This protocol describes the crucial coupling step to form the chiral ether linkage found in many ALK/c-Met inhibitors.

Materials:

-

(S)-1-(2,6-difluorophenyl)ethanol

-

5-bromo-3-hydroxy-2-nitropyridine

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-(2,6-difluorophenyl)ethanol (1.0 eq.), 5-bromo-3-hydroxy-2-nitropyridine (1.0 eq.), and triphenylphosphine (1.3 eq.) in anhydrous THF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.3 eq.) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired coupled intermediate, (R)-5-bromo-3-(1-(2,6-difluorophenyl)ethoxy)-2-nitropyridine.

Pharmacological Data

Derivatives synthesized using this compound are potent inhibitors of ALK and c-Met kinases. The following table summarizes the in vitro potency of Crizotinib, a structurally related inhibitor, against various cancer cell lines.

| Compound | Cell Line | Target(s) | IC50 (nM) | Reference |

| Crizotinib | H2228 | EML4-ALK | 37 | [3] |

| Crizotinib | H3122 | EML4-ALK | 35 | [3] |

| Crizotinib | GTL-16 | c-Met amplified | 8 | [4] |

| Crizotinib | MKN-45 | c-Met amplified | 10 | [4] |

| Fluoroethyl Crizotinib | H2228 | EML4-ALK | 50-100 | [1] |

Signaling Pathways

ALK and c-Met are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration. Inhibitors derived from this compound block these pathways.

ALK Signaling Pathway

The following diagram illustrates the EML4-ALK fusion protein signaling pathway, which is constitutively active in certain cancers.

c-Met Signaling Pathway

The diagram below shows the c-Met signaling pathway, activated by its ligand, Hepatocyte Growth Factor (HGF).

Conclusion

This compound is a cornerstone chiral building block for the synthesis of a significant class of anticancer agents. Its application in the development of ALK and c-Met inhibitors has paved the way for effective targeted therapies. The provided protocols and data serve as a valuable resource for medicinal chemists and drug development professionals working in this area. Further exploration of this scaffold may lead to the discovery of next-generation kinase inhibitors with improved efficacy and resistance profiles.

References

- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progression and expansion of ALK inhibitors against NSCLC: A dual target approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MET tyrosine kinase inhibitor crizotinib (PF-02341066) shows differential antitumor effects in non-small cell lung cancer according to MET alterations [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a valuable chiral building block in modern medicinal chemistry and drug discovery. Its stereochemically defined structure, featuring a primary amine and a difluorinated phenyl ring, makes it a critical component in the asymmetric synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for its use, with a focus on the synthesis of potential therapeutic agents.

Application Notes

The primary application of this compound lies in its role as a chiral synthon, introducing a specific stereocenter into a target molecule. This is of paramount importance in drug development, as the biological activity of a drug is often dependent on its stereochemistry. The (S)-configuration at the ethylamine moiety can impart selective binding to biological targets, leading to improved efficacy and reduced off-target effects.[1]

The difluorinated phenyl group is another key feature. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipole interactions, and modulate the physicochemical properties of the final compound, such as lipophilicity and pKa. These attributes are highly desirable in the optimization of lead compounds.

This chiral building block is particularly useful in the synthesis of kinase inhibitors and other targeted therapies. The primary amine serves as a versatile handle for various chemical transformations, most notably amide bond formation, allowing for its incorporation into a wide array of molecular scaffolds.

Key Synthetic Applications:

-

Asymmetric Synthesis: Introduction of a chiral center in multi-step syntheses of complex molecules.[1]

-

Medicinal Chemistry: Used in structure-activity relationship (SAR) studies to probe the impact of the difluorophenyl and chiral amine moieties on biological activity.[1]

-

Drug Development: A key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the areas of oncology and inflammatory diseases.

Physicochemical and Supplier Data

A summary of key physicochemical properties and representative supplier information is provided in the tables below.

| Property | Value |

| CAS Number | 1309598-68-2 |

| Molecular Formula | C₈H₁₀ClF₂N |

| Molecular Weight | 193.62 g/mol |

| Appearance | White to off-white solid |

| Storage | Store in an inert gas at room temperature. |

| Supplier | Purity | Available Quantities |

| Shanghai Aladdin Biochemical Technology Co., LTD | 97.0% | Inquiry for various quantities |

| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | 100g, 1kg, 100kg, 1000kg |

| Shanghai Nianxing Industrial Co., Ltd | 97.0% | Check for availability |

Experimental Protocols

The following section provides a detailed, generalized protocol for the coupling of this compound with a carboxylic acid to form a chiral amide. This reaction is fundamental to the application of this building block in drug discovery.

Protocol 1: Parallel Amide Coupling for Library Synthesis

This protocol is adapted for a 96-well plate format, suitable for the rapid synthesis of a library of amide analogs for screening purposes.

Materials:

-

This compound

-

A diverse library of carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

96-well reaction block with sealing mat

-

Multi-channel pipette

-

Orbital shaker

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of this compound in anhydrous DMF.

-

In a separate 96-well plate, prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF.

-

Prepare a 0.2 M solution of HATU in anhydrous DMF.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

-

-

Reaction Setup (in a 96-well reaction block):

-

To each well, add 100 µL of the 0.2 M this compound stock solution (0.02 mmol).

-

To each corresponding well, add 100 µL of the respective 0.2 M carboxylic acid stock solution (0.02 mmol).

-

Add 100 µL of the 0.2 M HATU stock solution to each well (0.02 mmol).

-

Add 100 µL of the 0.4 M DIPEA stock solution to each well (0.04 mmol).

-

-

Reaction:

-

Seal the reaction block securely with a sealing mat.

-

Place the reaction block on an orbital shaker and agitate at room temperature for 16 hours.

-

-

Work-up and Extraction:

-

After 16 hours, quench the reactions by adding 200 µL of deionized water to each well.

-

Extract the products by adding 500 µL of ethyl acetate to each well.

-

Shake the block vigorously for 5 minutes and then allow the layers to separate.

-

Carefully transfer the organic (top) layer to a new 96-well plate.

-

Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.

-

-

Analysis:

-

The resulting solutions containing the amide products can be analyzed by LC-MS to confirm product formation and assess purity.

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Caption: General schematic of an amide coupling reaction.

Caption: Experimental workflow for parallel amide synthesis.

Caption: Logical relationships of the chiral building block's features.

References

Application Notes: (S)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride in the Development of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a valuable chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereospecificity and the presence of the difluorophenyl moiety make it a critical component for creating potent and selective drug candidates, particularly in the realm of kinase inhibitors. The fluorine atoms can enhance metabolic stability and binding affinity, while the chiral amine provides a key anchor point for building molecular complexity.

This document provides detailed application notes and protocols for the use of this compound and structurally related chiral amines in the development of APIs, using the potent and selective pan-Trk inhibitor, Larotrectinib, as a representative example.

Case Study: Larotrectinib (A Pan-Trk Kinase Inhibitor)

Larotrectinib (marketed as Vitrakvi®) is a highly selective inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, and TrkC). While the commercial synthesis of Larotrectinib utilizes a (R)-2-(2,5-difluorophenyl)pyrrolidine intermediate, its discovery and development underscore the importance of chiral difluorophenyl-containing amine scaffolds in targeting specific kinases. These notes will, therefore, focus on the principles and protocols applicable to the synthesis and mechanism of action of such kinase inhibitors.

Biological Activity and Mechanism of Action

Larotrectinib is designed to inhibit the ATP-binding site of Trk kinases.[1] In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes (which encode for Trk receptors) with other genes. These fusion events result in constitutively active Trk fusion proteins that drive tumor growth and proliferation. By blocking the kinase activity of these aberrant proteins, Larotrectinib effectively halts downstream signaling pathways responsible for cell growth and survival.[2]

The high selectivity of Larotrectinib for Trk kinases over other kinases minimizes off-target effects, leading to a more favorable safety profile.[3][4]

Quantitative Data: In Vitro Kinase Inhibition

The following table summarizes the inhibitory activity of Larotrectinib against Trk kinases and its selectivity over other kinases.

| Kinase Target | IC50 (nM) | Reference |

| TRKA | < 20 | [2] |

| TRKB | < 20 | [2] |

| TRKC | < 20 | [2] |

| TNK2 | 576 | [3] |

Note: Lower IC50 values indicate greater potency. The data demonstrates Larotrectinib's potent and selective inhibition of the Trk kinase family.

Signaling Pathway

The signaling pathway affected by Larotrectinib is crucial for cell proliferation and survival. The diagram below illustrates the mechanism of action of Larotrectinib in inhibiting the Trk signaling pathway.

Caption: Larotrectinib inhibits the constitutively active TRK fusion protein, blocking downstream signaling pathways.

Experimental Protocols

The synthesis of kinase inhibitors like Larotrectinib often involves a key amide bond formation step. The following is a generalized protocol for the coupling of a chiral amine, such as (S)-1-(2,6-difluorophenyl)ethanamine, with a carboxylic acid-bearing heterocyclic core, a common motif in kinase inhibitors.

Protocol: Amide Coupling via Acyl Chloride

This protocol describes the formation of an amide bond between (S)-1-(2,6-difluorophenyl)ethanamine and a generic heterocyclic carboxylic acid.

Materials:

-

This compound

-

Heterocyclic carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Acyl Chloride Formation:

-

To a solution of the heterocyclic carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-